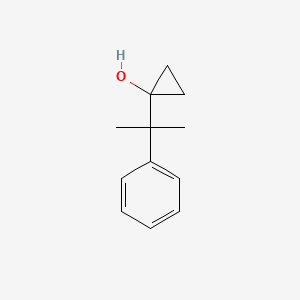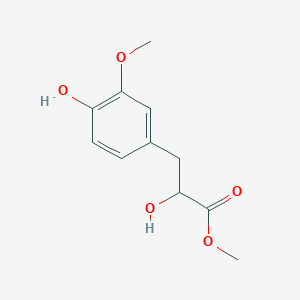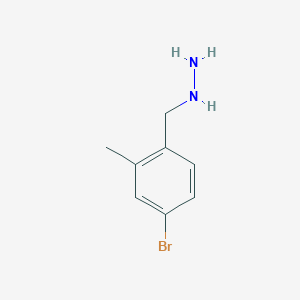
(4-Bromo-2-methylbenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-methylbenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydrazine moiety attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbenzyl)hydrazine typically involves the reaction of 4-bromo-2-methylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (4-Bromo-2-methylbenzyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of azo compounds or nitrogen gas.
Reduction: Formation of the corresponding amine.
科学的研究の応用
(4-Bromo-2-methylbenzyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-Bromo-2-methylbenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The bromine atom and methyl group contribute to the compound’s overall reactivity and specificity.
類似化合物との比較
(4-Chloro-2-methylbenzyl)hydrazine: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-2-ethylbenzyl)hydrazine: Similar structure but with an ethyl group instead of a methyl group.
(4-Bromo-2-methylphenyl)hydrazine: Similar structure but with the hydrazine moiety directly attached to the benzene ring.
Uniqueness: (4-Bromo-2-methylbenzyl)hydrazine is unique due to the combination of the bromine atom, methyl group, and hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methyl group provides steric hindrance, influencing the compound’s overall stability and reactivity.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(4-bromo-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4,11H,5,10H2,1H3 |
InChIキー |
LKJWYKHYANNEDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


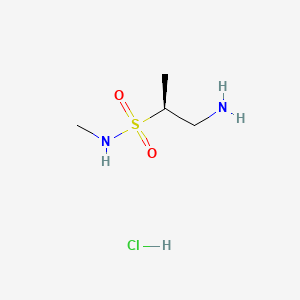
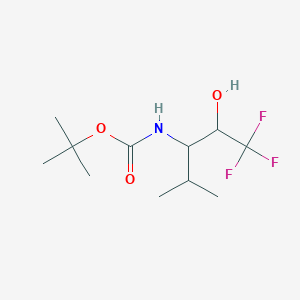
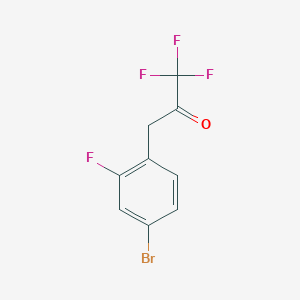
![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)

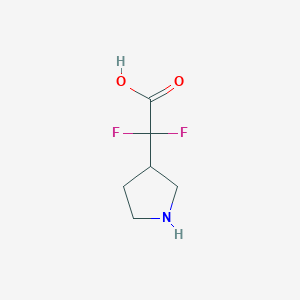
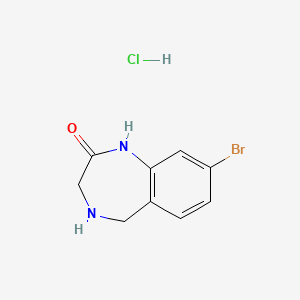
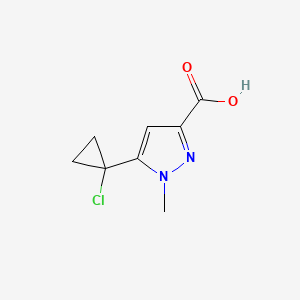
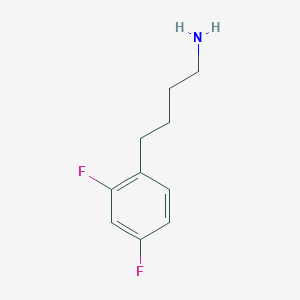

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)
